molecular formula C7H2Cl2F3NO3 B1402163 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene CAS No. 1417566-44-9

1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene

Cat. No.: B1402163
CAS No.: 1417566-44-9
M. Wt: 275.99 g/mol
InChI Key: DRPAFQQQZOLWCE-UHFFFAOYSA-N
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Description

1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene is a useful research compound. Its molecular formula is C7H2Cl2F3NO3 and its molecular weight is 275.99 g/mol. The purity is usually 95%.
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Biological Activity

1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C7ClF3N2O3C_7ClF_3N_2O_3. The presence of halogen substituents (chlorine and fluorine) and a nitro group significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of halogenated aromatic compounds often involves their ability to interact with cellular macromolecules, leading to various effects:

  • Enzyme Inhibition : Halogenated compounds can act as inhibitors of specific enzymes, which may lead to altered metabolic pathways.
  • DNA Interaction : The nitro group may undergo reduction in vivo, leading to reactive intermediates that can interact with DNA, potentially causing mutagenic effects.
  • Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cytotoxicity.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. Table 1 summarizes the IC50 values for related compounds:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-715.63
Compound BA5492.78
This compoundHeLaTBDTBD

Note: The specific IC50 value for this compound is yet to be determined in published studies.

Study on Mutagenicity

A study investigated the mutagenic potential of related chlorinated compounds, revealing that they could induce reverse mutations in bacterial assays. The results suggested a low potency for mutagenicity in mammalian cells but a positive response in mouse lymphoma assays, indicating potential risks associated with exposure .

Chronic Toxicity and Carcinogenicity

In chronic toxicity studies, 1-chloro-4-nitrobenzene showed an increased incidence of interstitial cell tumors in male rats. However, these findings were within historical control data ranges and deemed not directly related to the compound itself . This highlights the complexity of assessing long-term effects in animal models.

Properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO3/c8-3-1-5(13(14)15)6(2-4(3)10)16-7(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPAFQQQZOLWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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